REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[C:8]([O:11]C)(OC)[CH2:7][CH2:6][N:5]([C:13]([O-:15])=[O:14])[CH2:4]1.CO.Cl.O1CCO[CH2:21][CH2:20]1>>[CH3:1][O:2][CH:3]1[C:8](=[O:11])[CH2:7][CH2:6][N:5]([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:4]1
|
Name
|
3,4,4-trimethoxypiperidine-1-carboxylate
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
COC1CN(CCC1(OC)OC)C(=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 4 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[C:8]([O:11]C)(OC)[CH2:7][CH2:6][N:5]([C:13]([O-:15])=[O:14])[CH2:4]1.CO.Cl.O1CCO[CH2:21][CH2:20]1>>[CH3:1][O:2][CH:3]1[C:8](=[O:11])[CH2:7][CH2:6][N:5]([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:4]1
|
Name
|
3,4,4-trimethoxypiperidine-1-carboxylate
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
COC1CN(CCC1(OC)OC)C(=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 4 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |